molecular formula C14H13ClOS2Sn B14145673 Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-78-9

Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane

Cat. No.: B14145673
CAS No.: 89154-78-9
M. Wt: 415.5 g/mol
InChI Key: MLBSSAKTIMQRRF-UHFFFAOYSA-L
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Description

Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound that features a tin atom bonded to two phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with a suitable thiocarbonyl compound under controlled conditions. One common method involves the use of methoxycarbonyl isothiocyanate as the thiocarbonyl source. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. This process would typically use automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or disulfides.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-tin bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or disulfides.

    Coupling Products: New organotin compounds with extended carbon chains.

Scientific Research Applications

Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing tin-containing groups into organic molecules.

    Materials Science: Employed in the synthesis of organotin polymers and materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of organotin-based pharmaceuticals.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with nucleophiles, facilitating substitution reactions. In oxidation reactions, the sulfur atom in the [(methoxycarbonothioyl)sulfanyl] group can undergo oxidation to form sulfoxides or sulfones. The compound’s ability to participate in coupling reactions is attributed to the reactivity of the tin-carbon bonds, which can form new carbon-carbon or carbon-heteroatom bonds under appropriate conditions.

Comparison with Similar Compounds

Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane can be compared with other organotin compounds such as:

    Diphenyltin Dichloride: Lacks the [(methoxycarbonothioyl)sulfanyl] group, making it less versatile in certain reactions.

    Tributyltin Chloride: Contains butyl groups instead of phenyl groups, leading to different reactivity and applications.

    Tetramethyltin: A simpler organotin compound with four methyl groups, used primarily in different types of coupling reactions.

The uniqueness of this compound lies in its combination of phenyl groups, a chloro group, and a [(methoxycarbonothioyl)sulfanyl] group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

89154-78-9

Molecular Formula

C14H13ClOS2Sn

Molecular Weight

415.5 g/mol

IUPAC Name

O-methyl [chloro(diphenyl)stannyl]sulfanylmethanethioate

InChI

InChI=1S/2C6H5.C2H4OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3-2(4)5;;/h2*1-5H;1H3,(H,4,5);1H;/q;;;;+2/p-2

InChI Key

MLBSSAKTIMQRRF-UHFFFAOYSA-L

Canonical SMILES

COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

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